1,2,3,4-Tetrahydroquinoline-8-sulfonic acid
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Overview
Description
1,2,3,4-Tetrahydroquinoline-8-sulfonic acid is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are commonly found in natural products and synthetic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroquinoline-8-sulfonic acid typically involves the hydrogenation of quinoline derivatives. One common method is the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Another approach involves the oxidative cyclization of amino alcohols, which can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal-organic frameworks (MOFs) as catalysts has also been explored to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Catalysts: Metal-organic frameworks (MOFs), palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Quinoline-8-sulfonic acid
Reduction: this compound
Substitution: Various substituted tetrahydroquinoline derivatives
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-8-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-8-sulfonic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar tetrahydroquinoline core but differ in their functional groups and biological activities.
Quinoline-8-sulfonic acid: This compound is an oxidized form of this compound and exhibits different chemical reactivity and applications.
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid: This derivative has a methyl group at the 3-position, which can influence its chemical properties and biological activities.
This compound stands out due to its unique combination of a tetrahydroquinoline core and a sulfonic acid group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
55936-96-4 |
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Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H11NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10H,2,4,6H2,(H,11,12,13) |
InChI Key |
WCQWGBHHNVIUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)S(=O)(=O)O)NC1 |
Origin of Product |
United States |
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